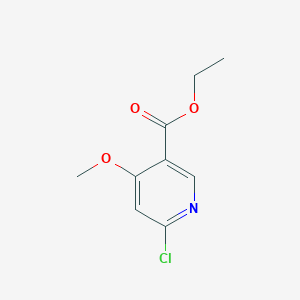Ethyl 6-chloro-4-methoxynicotinate
CAS No.:
Cat. No.: VC17431464
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClNO3 |
|---|---|
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | ethyl 6-chloro-4-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | SCODEQGVODZIIN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1OC)Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Framework and Substituent Arrangement
Ethyl 6-chloro-4-methoxynicotinate belongs to the pyridinecarboxylate family, featuring a nicotinic acid backbone esterified at the 3-position. The pyridine ring is substituted with:
-
A chlorine atom at the 6-position, introducing electron-withdrawing effects.
-
A methoxy group () at the 4-position, contributing electron-donating resonance.
-
An ethyl ester () at the 3-position, enhancing lipophilicity .
This substitution pattern creates a polarized electronic environment, influencing reactivity in nucleophilic and electrophilic reactions. Comparative studies of similar nicotinate esters, such as ethyl 6-methylnicotinate, highlight how halogen and alkoxy substitutions modulate solubility and biological activity .
Synthetic Methodologies
General Approaches to Nicotinate Ester Synthesis
While direct synthetic routes for ethyl 6-chloro-4-methoxynicotinate are sparsely documented, analogous compounds provide insight into plausible strategies. A multi-step synthesis typically involves:
-
Halogenation: Introduction of chlorine via electrophilic substitution or radical pathways.
-
Alkoxylation: Methoxy group incorporation using nucleophilic aromatic substitution or Ullmann-type couplings.
-
Esterification: Reaction of the carboxylic acid precursor with ethanol under acidic catalysis .
For example, ethyl 6-methylnicotinate 1-oxide was synthesized through nitric acid-mediated oxidation of 2-methyl-5-ethylpyridine, followed by esterification . Adapting such methods, chlorination could precede methoxylation to achieve the target compound’s substitution pattern.
Physicochemical Properties
Key Molecular Parameters
Ethyl 6-chloro-4-methoxynicotinate’s properties derive from its molecular architecture:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 215.63 | |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 2.1–2.5* | – |
*Estimated via comparative analysis with ethyl 2-chloro-4-methoxynicotinate (LogP 1.8) .
Applications in Pharmaceutical and Organic Chemistry
Role as a Synthetic Intermediate
Ethyl 6-chloro-4-methoxynicotinate’s reactivity positions it as a versatile precursor:
-
Antimicrobial Agents: Chlorinated pyridines exhibit broad-spectrum activity against Gram-positive bacteria and fungi .
-
Vitamin B6 Analogues: Structural parallels to pyridoxine intermediates suggest utility in vitamin synthesis .
-
Kinase Inhibitors: Methoxy and chloro groups enhance binding to ATP pockets in kinase targets .
Comparative Analysis with Related Nicotinates
The table below contrasts ethyl 6-chloro-4-methoxynicotinate with structurally similar esters:
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl nicotinate | No halogen or methoxy | Lower reactivity, used in supplements |
| Methyl 2-chloro-4-methoxy | Methyl ester, same subs. | Higher polarity, reduced bioavailability |
| Ethyl 6-methylnicotinate | Methyl at 6, no methoxy | Enhanced metabolic stability |
This compound’s unique chloro-methoxy combination offers distinct advantages in designing targeted therapeutics .
Future Research Directions
Expanding Synthetic Accessibility
Developing one-pot methodologies or catalytic asymmetric routes (e.g., Grignard additions ) could streamline production. Computational modeling may also optimize reaction conditions for higher yields.
Biological Activity Profiling
Screening against kinase libraries and microbial panels will elucidate therapeutic potential. Structural modifications, such as replacing the ethyl ester with amides, could enhance target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume